JAK1/JAK2 Selectivity Profile: Enzymatic Potency and Kinase Panel Distinction from Tofacitinib and Upadacitinib
Baricitinib phosphate demonstrates a unique JAK1/JAK2-selective inhibition profile distinct from other approved JAK inhibitors. In cell-free enzymatic assays, baricitinib inhibits JAK1 and JAK2 with IC50 values of 5.9 nM and 5.7 nM, respectively [1]. This contrasts with tofacitinib, which is characterized as JAK1/JAK3-selective, and upadacitinib, which is JAK1-selective [2]. The differentiation in selectivity is further underscored by baricitinib's ~70-fold selectivity over JAK3 and ~10-fold selectivity over Tyk2, a profile that leads to distinct downstream pharmacodynamic effects on cytokine signaling pathways compared to its analogs [2].
| Evidence Dimension | In vitro JAK enzyme selectivity profile |
|---|---|
| Target Compound Data | JAK1/JAK2-selective; JAK1 IC50 = 5.9 nM, JAK2 IC50 = 5.7 nM; ~70-fold selective vs JAK3, ~10-fold vs Tyk2 |
| Comparator Or Baseline | Tofacitinib: JAK1/JAK3-selective; Upadacitinib: JAK1-selective |
| Quantified Difference | Different JAK family member targeting profiles; baricitinib is JAK1/2-selective, tofacitinib is JAK1/3-selective, upadacitinib is JAK1-selective |
| Conditions | Cell-free enzymatic kinase inhibition assays; cytokine-stimulated peripheral blood mononuclear cells (PBMCs) |
Why This Matters
This distinct selectivity profile is fundamental to baricitinib's unique pharmacological fingerprint and translates to differential modulation of specific cytokine pathways, a key consideration for target validation and assay development in research settings.
- [1] Fridman JS, Scherle PA, Collins R, et al. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. J Immunol. 2010;184(9):5298-307. View Source
- [2] Traves PG, Murray-Brown W, Biddle M, et al. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Ann Rheum Dis. 2021;80(7):865-875. View Source
